molecular formula C17H12ClN5 B8332733 (4-Chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine

(4-Chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine

Cat. No.: B8332733
M. Wt: 321.8 g/mol
InChI Key: PGCZVHJXSVRWTL-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine is a useful research compound. Its molecular formula is C17H12ClN5 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-indazol-1-ylpyrazin-2-amine

InChI

InChI=1S/C17H12ClN5/c18-13-5-7-14(8-6-13)21-16-10-19-11-17(22-16)23-15-4-2-1-3-12(15)9-20-23/h1-11H,(H,21,22)

InChI Key

PGCZVHJXSVRWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=NC(=CN=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (180 mg, 4.50 mmol) was added to a suspension of indazole (543 mg, 4.40 mmol) in N,N-dimethylformamide (5 mL) and the reaction mixture was stirred at 50° C. for 20 minutes. To this suspension N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide (300 mg, 0.88 mmol) was added and stirred at 100° C. over night. The reaction mixture was quenched with brine and extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over sodium sulphate, filtrated and evaporated. The crude product was purified by column chromatography with ethyl acetate-heptane as eluent to give (4-chloro-phenyl)-(6-indazol-2-yl-pyrazin-2-yl)-amine (17 mg, 13%, Mp 249-252° C., LC-ESI-HRMS of [M+H]+ shows 322.0864 Da. Calc. 322.085948 Da, dev. 1.4 ppm) as a yellow solid, and (4-chloro-phenyl)-(6-indazol-1-yl-pyrazin-2-yl)-amine (19 mg, 12%, Mp. 204-207° C., LC-ESI-HRMS of [M+H]+ shows 322.0876 Da. Calc. 322.085948 Da, dev. 5.1 ppm) as a brown solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
N-(4-chloro-phenyl)-N-(6-chloro-pyrazin-2-yl)-2,2-dimethyl-propionamide
Quantity
300 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Were prepared according to Example 3 from (4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester and indazole.
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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